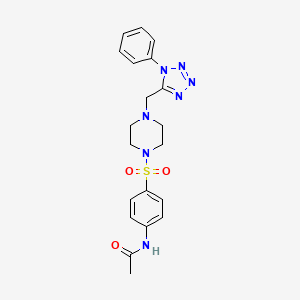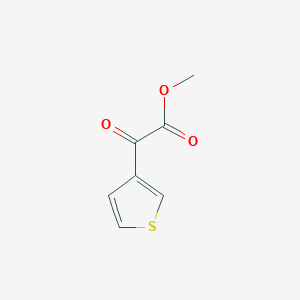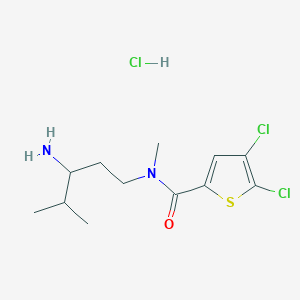
N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride
カタログ番号 B2683160
CAS番号:
2445794-31-8
分子量: 345.71
InChIキー: ZXRCSPHRWCMDNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and thiophene, which could influence its chemical behavior .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, and the carboxamide could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and stability are typically determined experimentally. These properties can be influenced by factors like molecular structure and intermolecular forces .科学的研究の応用
Synthesis and Anticonvulsant Activity
- Schiff bases of 2-aminothiophenes, which are structurally related to N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in controlling seizures induced by maximum electroshock and pentylenetetrazole, indicating potential in the treatment of epilepsy (Pk Kunda et al., 2013).
Radiosensitizers and Cytotoxins
- Nitrothiophene derivatives, similar in structure to the compound , have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in enhancing the effectiveness of radiotherapy and chemotherapy in cancer treatment (M. Threadgill et al., 1991).
Chemical Characterization and Crystal Structure
- Studies on thiourea derivatives of α-amino acids, which are structurally related to the compound, have contributed to understanding the chemical properties and crystal structures of such compounds. This research is crucial for developing new pharmaceuticals and understanding their interactions at the molecular level (L. Beyer et al., 1996).
Inhibitors of Poly(ADP-ribose)polymerase (PARP)
- Thiophenecarboxamides have been investigated as inhibitors of PARP, an enzyme involved in DNA repair. These compounds could potentially be used to treat cancer by inhibiting the repair of damaged DNA in cancer cells (A. Shinkwin et al., 1999).
Antipathogenic Activity
- New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, particularly against bacteria capable of forming biofilms. This research highlights the potential of these compounds in developing new antimicrobial agents (Carmen Limban et al., 2011).
Synthesis of Chiral Derivatives
- The synthesis of chiral derivatives of poly(3,4-ethylenedioxythiophene) incorporating amino acids like L-leucine demonstrates the potential of such compounds in various applications, including electrochromic devices and optical displays (D. Hu et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2OS.ClH/c1-7(2)9(15)4-5-16(3)12(17)10-6-8(13)11(14)18-10;/h6-7,9H,4-5,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCSPHRWCMDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN(C)C(=O)C1=CC(=C(S1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylpentyl)-4,5-dichloro-N-methylthiophene-2-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)
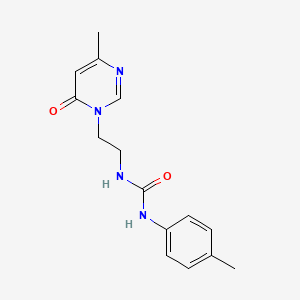
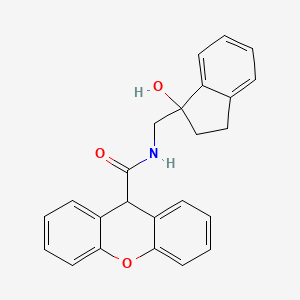
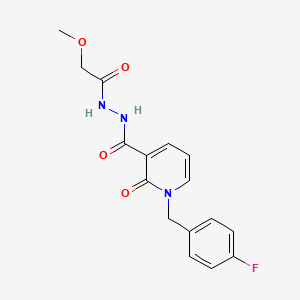

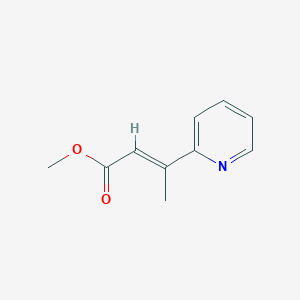
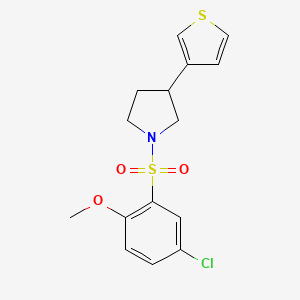
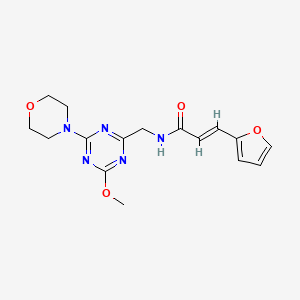
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
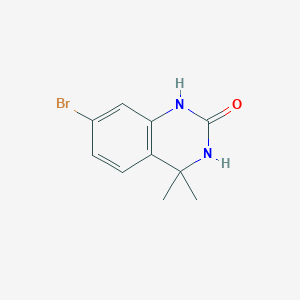
![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
